molecular formula C4H10ClN B13205997 Ethanamine, 2-chloro-N-ethyl- CAS No. 50871-01-7

Ethanamine, 2-chloro-N-ethyl-

Cat. No.: B13205997
CAS No.: 50871-01-7
M. Wt: 107.58 g/mol
InChI Key: CKMRQPQTHYMMPY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-chloroethyl)(ethyl)amine typically involves the reaction of ethanolamine with an organic acid catalyst and hydrogen chloride as the chlorination reagent. This substitution reaction results in the formation of 2-chloroethylamine hydrochloride . The reaction conditions include maintaining a controlled temperature and using readily available raw materials, which makes the process efficient and environmentally friendly.

Industrial Production Methods

In industrial settings, the production of (2-chloroethyl)(ethyl)amine can be achieved through similar synthetic routes. The use of ethanolamine and hydrogen chloride is preferred due to the high yield and purity of the product. Additionally, the byproduct hydrogen chloride can be recycled, reducing environmental pollution .

Chemical Reactions Analysis

Types of Reactions

(2-chloroethyl)(ethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acid chlorides, alkyl halides, and oxidizing or reducing agents. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include amides, substituted amines, and various alkylated derivatives. These products have significant applications in different fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (2-chloroethyl)(ethyl)amine involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions can then alkylate DNA, leading to the formation of interstrand cross-links. This alkylation disrupts DNA replication and transcription, making the compound effective as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-chloroethyl)(ethyl)amine is unique due to its specific reactivity and the ability to form stable aziridinium ions, which makes it particularly effective in alkylating DNA. This property is leveraged in its use as a chemotherapeutic agent and in various industrial applications .

Biological Activity

Ethanamine, 2-chloro-N-ethyl- (commonly referred to as N-(2-chloroethyl)ethylamine) is a compound with notable biological activity. This article explores its chemical properties, biological effects, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C4H10ClN
  • Molecular Weight : 109.59 g/mol
  • CAS Registry Number : 4535-87-9
  • IUPAC Name : 2-chloro-N-ethyl-ethanamine

The compound features a chloroethyl group attached to an ethylamine backbone, which contributes to its biological reactivity and potential therapeutic applications.

Biological Activity

Ethanamine, 2-chloro-N-ethyl- exhibits various biological activities, primarily linked to its interaction with biological systems. Its activity can be summarized as follows:

  • Antineoplastic Properties : Similar to other nitrogen mustards, the compound has been studied for its potential use in chemotherapy due to its ability to alkylate DNA, leading to cytotoxic effects in rapidly dividing cells. This mechanism is crucial for its application in cancer treatment.
  • Genotoxicity : Research indicates that Ethanamine, 2-chloro-N-ethyl- can induce genotoxic effects. A study highlighted its role as a genotoxic impurity in the manufacturing process of Vortioxetine, suggesting that it may pose risks in pharmaceutical formulations .
  • Toxicological Profile : The compound has been associated with various toxic effects upon exposure. High concentrations can lead to skin burns and systemic toxicity, including potential reproductive toxicity and bone marrow suppression .

Case Study 1: Genotoxic Impurity in Vortioxetine

A study conducted on the manufacturing process of Vortioxetine revealed that Ethanamine, 2-chloro-N-ethyl- was identified as a genotoxic impurity. The study employed HILIC-MS methods to determine the levels of this impurity and assess its impact on product safety . The findings underscored the necessity of monitoring such impurities during drug production.

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that compounds similar to Ethanamine, 2-chloro-N-ethyl-, particularly those with alkylating properties, exhibit significant anticancer activity. Research has shown that these compounds can effectively induce apoptosis in cancer cell lines through DNA damage mechanisms .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntineoplasticInduces DNA alkylation leading to cell death
GenotoxicityIdentified as a genotoxic impurity
Toxicological EffectsSkin burns, reproductive toxicity

Table 2: Toxicological Data

EffectObserved OutcomeReference
Skin IrritationErythema and blistering
Systemic AbsorptionBone marrow suppression
Reproductive ToxicityPotential fetal abnormalities

Properties

CAS No.

50871-01-7

Molecular Formula

C4H10ClN

Molecular Weight

107.58 g/mol

IUPAC Name

2-chloro-N-ethylethanamine

InChI

InChI=1S/C4H10ClN/c1-2-6-4-3-5/h6H,2-4H2,1H3

InChI Key

CKMRQPQTHYMMPY-UHFFFAOYSA-N

Canonical SMILES

CCNCCCl

Origin of Product

United States

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